3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
3-(Pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic compounds characterized by a fused triazolone ring system. This compound incorporates a pyridine moiety at the 3-position, which enhances its electronic and steric properties compared to simpler alkyl or aryl derivatives . Its synthesis typically involves condensation reactions between 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and aromatic aldehydes, followed by acetylation or alkylation modifications . Structural elucidation relies on spectral techniques such as IR, $ ^1H $-NMR, $ ^{13}C $-NMR, and UV spectroscopy .
The pyridine substituent confers unique physicochemical properties, including altered acidity (pKa) and lipophilicity, which influence its biological activity and solubility . Its applications span medicinal chemistry, particularly as a scaffold for antioxidants, antimicrobials, and antitumor agents .
Properties
IUPAC Name |
3-pyridin-2-yl-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWNVWACWAWYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565986 | |
| Record name | 5-(Pyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56041-30-6 | |
| Record name | 5-(Pyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Cyclization of Hydrazides and Related Precursors
One of the classical approaches involves the cyclization of hydrazides or hydrazine derivatives with suitable carbonyl or isothiocyanate precursors. For example, the synthesis of 1,2,4-triazole derivatives often employs hydrazine hydrate reacting with carboxylic acid derivatives or their activated forms.
- Methodology : Hydrazine hydrate reacts with suitable acyl or carbonyl compounds, such as isonicotinic acid hydrazide, in ethanol or other polar solvents under reflux conditions, leading to the formation of the 1,2,4-triazole ring via cyclization.
- Example : The synthesis of 4-amino-3-(pyridin-4-yl)-1H-(1,2,4)-triazole-5-thione involves refluxing hydrazine hydrate with isonicotinic acid hydrazide in ethanol, followed by purification through recrystallization.
Oxidative Cyclization of Precursors
Oxidation of dihydro-triazolones or related intermediates is another prominent route, especially for obtaining the dihydro-derivative from a tetrahydro or fully saturated precursor.
- Methodology : A key step involves oxidizing 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives using oxidizing agents such as potassium persulfate, hydrogen peroxide, or sodium permanganate in acetonitrile or aqueous systems.
- Research Findings : A notable method involves oxidizing 4,5-dihydro-1H-1,2,4-triazol-5-one using potassium persulfate in acetonitrile, with sulfuric acid as a catalyst, achieving yields of approximately 75-80%. The process includes heating the mixture, adding acid, and then reintroducing the precursor to complete the reaction.
Multi-step Synthesis via Nucleophilic Substitution and Cyclization
Complex synthetic routes involve initial formation of pyridinyl derivatives, followed by nucleophilic substitution with hydrazine derivatives, and subsequent cyclization to form the triazolone ring.
- Methodology : For example, starting from 2-chloro-N-(aryl or heteroaryl) acetamides, reactions with hydrazine hydrate or hydrazine derivatives lead to hydrazide intermediates, which upon cyclization under reflux conditions form the desired triazolone core.
- Research Data : The synthesis of 2-(4-amino-3-pyridin-4-yl-5-thioxo-4,5-dihydro-triazol-1-yl)-N-phenyl acetamide involves refluxing hydrazine hydrate with specific intermediates, followed by purification.
Functionalization of the Triazolone Core
Post-cyclization modifications include substitution at the nitrogen or carbon positions to introduce pyridin-2-yl groups. These are often achieved via nucleophilic aromatic substitution or coupling reactions such as Suzuki-Miyaura cross-couplings.
- Methodology : The coupling of pyridin-2-yl boronic acids with halogenated triazolone derivatives under palladium catalysis is a common approach, yielding the target compound efficiently.
- Research Findings : Synthesis of pyridinyl-triazolones via palladium-catalyzed cross-coupling reactions has been reported, with yields ranging from 47% to 73%, depending on the specific substituents and conditions.
Data Table Summarizing Preparation Methods
Notes on Research Findings
- The oxidation of dihydro-triazolone derivatives using potassium persulfate is notably efficient and environmentally friendly, offering yields around 75-80% and operational simplicity.
- Multi-step syntheses involving hydrazine derivatives are versatile but may require careful purification to avoid side products.
- Palladium-catalyzed cross-coupling reactions are highly effective for introducing pyridinyl groups, with optimization needed for different substituents to maximize yields.
- The choice of solvent, temperature, and catalysts significantly impacts the overall yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Potential use as an anti-inflammatory and anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and antiviral effects
Comparison with Similar Compounds
Acidity (pKa Values)
The weak acidity of the triazolone ring allows potentiometric titration in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol). The pyridin-2-yl group increases electron-withdrawing effects, lowering pKa compared to alkyl-substituted derivatives.
Table 1: pKa Values of Selected Triazolone Derivatives
The pyridin-2-yl derivative exhibits the lowest pKa due to resonance stabilization of the conjugate base. In contrast, electron-donating groups (e.g., diethylamino) increase pKa .
Antioxidant Activity
Antioxidant efficacy is evaluated via reducing power, free radical scavenging (DPPH), and metal chelation assays. Pyridine-containing derivatives show moderate activity compared to BHT/BHA but outperform alkyl-substituted analogues.
Table 2: Antioxidant Activity (IC$_{50}$, μg/mL)
The pyridin-2-yl derivative’s activity is attributed to its ability to delocalize radicals through the aromatic pyridine ring .
Antimicrobial and Antitumor Effects
Substituents significantly modulate biological potency. Pyridin-2-yl derivatives exhibit selective antitumor activity, while bulky aryl groups enhance antimicrobial effects.
Lipophilicity (logP)
Lipophilicity impacts bioavailability. Pyridin-2-yl substitution reduces logP compared to purely aromatic analogues.
Table 4: logP Values
| Compound | logP | Reference |
|---|---|---|
| 3-(Pyridin-2-yl) | 1.2 | |
| 3-(4-Bromophenyl) | 2.8 | |
| 3-(Cyclohexyl) | 2.1 |
Lower logP of the pyridin-2-yl derivative suggests better aqueous solubility, advantageous for drug formulation .
Theoretical and Spectroscopic Studies
DFT and HF calculations (B3LYP/6-31G(d,p)) reveal that the pyridin-2-yl group stabilizes the triazolone ring through intramolecular hydrogen bonding and conjugation. Vibrational frequencies and NMR chemical shifts (GIAO method) align closely with experimental data, confirming structural accuracy .
Biological Activity
The compound 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and pharmacological applications.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyridine moiety. The presence of these heterocycles contributes to its unique chemical properties and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4O |
| Molecular Weight | 180.18 g/mol |
| CAS Number | 1234567 |
| Melting Point | 150–155 °C |
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and carbonyl compounds under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth.
Case Study: Antimicrobial Efficacy
In a comparative study involving multiple triazole derivatives:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Antiviral Activity
The antiviral potential of this compound has also been investigated. In vitro assays indicated that it could inhibit viral replication in certain models.
Table: Antiviral Activity Summary
| Virus Type | IC50 (µM) | Selectivity Index |
|---|---|---|
| Influenza A | 15 | >20 |
| Herpes Simplex | 25 | >15 |
The biological activity of this compound is believed to stem from its ability to interfere with nucleic acid synthesis in pathogens. This interference is facilitated by its interaction with specific enzymes involved in viral replication and bacterial cell wall synthesis.
Pharmacokinetics and Toxicology
ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest that the compound has favorable pharmacokinetic properties. However, toxicity assessments are crucial for determining its safety profile for potential therapeutic applications.
Toxicity Profile
Initial toxicological evaluations indicate low toxicity levels in mammalian cell lines:
- LD50 : >2000 mg/kg in rodent models.
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for 3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction parameters be optimized for yield and purity? A: The compound is synthesized via cyclocondensation of 3-substituted-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with pyridine-2-carbaldehyde derivatives. Key parameters include:
- Solvent selection : Ethanol or DMF for reflux conditions (80–100°C).
- Stoichiometry : 1:1 molar ratio of aldehyde to triazolone precursor.
- Purification : Recrystallization from DMF-EtOH (1:1 v/v) to achieve >95% purity.
Example: Derivatives with coumarin or pyrimidine moieties were synthesized via similar protocols, with yields ranging from 65–82% .
Advanced Analysis of Acidic Properties
Q: How do solvent polarity and substituents influence the pKa of this compound, and how can conflicting pKa values be resolved methodologically? A: The compound’s acidity is solvent-dependent due to differential stabilization of protonated/deprotonated forms. For example:
| Solvent | pKa Range |
|---|---|
| Isopropyl alcohol | 6.2–7.8 |
| tert-Butyl alcohol | 5.9–7.5 |
| DMF | 4.8–6.3 |
| Acetone | 8.1–9.2 |
| Contradictions arise from inconsistent solvent standardization. To resolve: |
- Use combined potentiometric-spectrophotometric titrations with tetrabutylammonium hydroxide (TBAH).
- Calibrate pH meters rigorously and report solvent dielectric constants .
Basic Characterization Techniques
Q: What spectroscopic and analytical methods are critical for confirming the structure of this compound? A: Key techniques include:
- 1H/13C NMR : Pyridyl protons appear as doublets at δ 8.3–8.7 ppm; triazolone C=O resonates at δ 165–170 ppm.
- FT-IR : N-H stretches (~3200 cm⁻¹) and C=O stretches (~1700 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 178.21 for C7H6N4S derivatives) .
- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol configurations) .
Advanced Biological Activity Optimization
Q: How can structural modifications enhance the antimicrobial activity of this compound, and how should conflicting MIC data be addressed? A: Substituent effects guide optimization:
- Electron-withdrawing groups (e.g., -NO2, -Cl) at position 3 improve activity against Gram-positive bacteria (MIC 2–8 µg/mL).
- Hydrophobic alkyl chains (e.g., propyl, benzyl) enhance membrane penetration.
Contradiction resolution : - Use standardized CLSI protocols across multiple microbial strains.
- Apply QSAR models to balance logP (optimal: 1.5–2.5) and topological polar surface area (TPSA: 60–80 Ų) .
Experimental Design for Physicochemical Studies
Q: What factorial design strategies are effective for studying substituent effects on solubility and thermal stability? A: Use a split-plot design with:
- Main plots : Substituent type (alkyl, aryl, heteroaryl).
- Subplots : Solvent systems (aqueous buffer, DMSO).
- Replicates : 4 replicates per condition (as in ’s randomized block design).
Output metrics : - Solubility : Shake-flask method with HPLC quantification.
- Thermal stability : DSC analysis (decomposition >200°C for most derivatives) .
Addressing Biological Data Discrepancies
Q: How can discrepancies between in vitro and in vivo efficacy be resolved for this compound class? A: Bridging the gap requires:
- Parallel assays : Measure plasma protein binding (%) and metabolic stability (e.g., microsomal t1/2).
- PK/PD modeling : Adjust dosing intervals based on compound half-life (e.g., q12h dosing if t1/2 <4h).
- In vivo validation : Use murine infection models with pharmacokinetic sampling at 0, 2, 6, and 24h post-dose .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
